1-(3-Nitrophenyl)-1,4-diazepane

Description

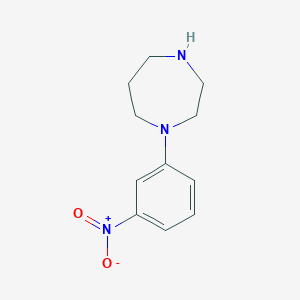

1-(3-Nitrophenyl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a 3-nitrophenyl group. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, binding affinity, and physicochemical properties compared to other derivatives.

Properties

CAS No. |

223797-01-1 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

1-(3-nitrophenyl)-1,4-diazepane |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-4-1-3-10(9-11)13-7-2-5-12-6-8-13/h1,3-4,9,12H,2,5-8H2 |

InChI Key |

IZXOFIZUDVFRNW-UHFFFAOYSA-N |

SMILES |

C1CNCCN(C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CNCCN(C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Pharmacological Activity and Receptor Binding

Structural modifications dictate target selectivity and efficacy:

Nicotinic Acetylcholine Receptor (nAChR) Ligands

- 1-(Pyridin-3-yl)-1,4-diazepane (Compound 1) : Binds to nAChR via a classical pharmacophore model, with the diazepane ring interacting with the principal subunit and the pyridine facing the complementary subunit .

- Ethoxy/Phenyl-Substituted Derivatives (Compounds 2, 3) : Steric bulk at the pyridine R1 position maintains core binding interactions but alters agonist efficacy .

Dopamine D3 Receptor Ligands

- 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (14b) : Demonstrated 53% yield and a molecular ion peak at m/z 245.85 (LC/MS) .

- 1-(2,4-Dichlorophenyl)-1,4-diazepane (14e) : Lower yield (38%) but distinct NMR shifts (δ 7.33 ppm, broad singlet) .

Serotonin 5-HT7 Receptor Antagonists

- 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane : Exhibited high selectivity for 5-HT7R, reducing self-grooming in Shank3 transgenic mice .

Key Insight : The nitro group in 1-(3-Nitrophenyl)-1,4-diazepane may enhance binding to receptors preferring electron-deficient aromatic systems, such as nitroreductases or nitric oxide synthase isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.